N-allyl-2-(benzoylamino)benzamide N-allyl-2-(benzoylamino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9953739
InChI: InChI=1S/C17H16N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20)
SMILES: C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol

N-allyl-2-(benzoylamino)benzamide

CAS No.:

Cat. No.: VC9953739

Molecular Formula: C17H16N2O2

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-(benzoylamino)benzamide -

Specification

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
IUPAC Name 2-benzamido-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C17H16N2O2/c1-2-12-18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20)
Standard InChI Key AQMJKODHLTZTGP-UHFFFAOYSA-N
SMILES C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Canonical SMILES C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

N-Allyl-2-(benzoylamino)benzamide (IUPAC name: N-allyl-2-[(benzoyl)amino]benzamide) features a benzamide core with two distinct functional groups:

  • A benzoylamino group (-NH-C(=O)-C₆H₅) at the 2-position of the benzene ring.

  • An allyl group (-CH₂-CH=CH₂) attached to the amide nitrogen.

The molecular formula is C₁₇H₁₆N₂O₂, with a molecular weight of 280.32 g/mol. The compound’s structure is derived from N-alkylation of 2-(benzoylamino)benzamide, introducing conformational flexibility through the allyl moiety, which may influence solubility and intermolecular interactions .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-allyl-2-(benzoylamino)benzamide can be inferred from methodologies applied to analogous benzamides (Table 1) :

Table 1: Proposed Synthesis Route for N-Allyl-2-(benzoylamino)benzamide

StepReactionReagents/ConditionsYield
1Benzoylation of 2-aminobenzamideBenzoyl chloride, NaOH, H₂O, 0–5°C75%
2N-Allylation of 2-(benzoylamino)benzamideAllyl bromide, LDA, THF, −78°C to rt62%
  • Benzoylation: 2-Aminobenzamide reacts with benzoyl chloride under basic conditions to form 2-(benzoylamino)benzamide . This step parallels the acylation of amines reported in thiadiazole syntheses .

  • N-Allylation: Deprotonation of the amide nitrogen using lithium diisopropylamide (LDA) enables nucleophilic substitution with allyl bromide, a strategy demonstrated in the alkylation of tertiary benzamides .

Spectroscopic Characterization

While experimental data for N-allyl-2-(benzoylamino)benzamide are unavailable, key spectral features can be extrapolated from related compounds:

  • IR Spectroscopy: A strong absorption band near 1650–1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR:

    • δ 5.1–5.9 ppm (vinyl protons of allyl group, multiplet).

    • δ 7.3–8.1 ppm (aromatic protons, multiplet).

    • δ 9.2 ppm (amide N-H, broad singlet) .

  • ¹³C NMR: Signals at δ 165–170 ppm (amide carbonyl) and δ 115–135 ppm (aromatic carbons) .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
Molecular Weight280.32 g/mol
Melting PointNot reported (analogs: 150–220°C)
SolubilityLow in H₂O; soluble in DMSO, DMF
LogP (Partition)~2.8 (estimated via ChemDraw)

The allyl group enhances lipophilicity compared to non-alkylated benzamides, potentially improving membrane permeability in biological systems .

Biological Activity and Applications

Antimicrobial Activity

1,3,4-Thiadiazole derivatives bearing benzamide moieties exhibit antiviral and antituberculosis properties . The allyl substituent may modulate electron distribution, enhancing binding to microbial targets like HIV-1 reverse transcriptase .

Research Challenges and Future Directions

  • Synthetic Optimization: Current yields for N-alkylation steps remain modest (~60%). Transition-metal catalysis or microwave-assisted synthesis could improve efficiency .

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., LNCaP, PC-3) and microbial pathogens to validate hypothesized activities.

  • Structure–Activity Relationship (SAR): Systematic modification of the allyl group (e.g., substituting with propargyl or cyclopropyl) could refine potency and selectivity .

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